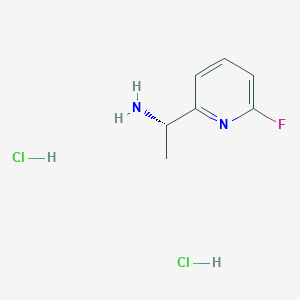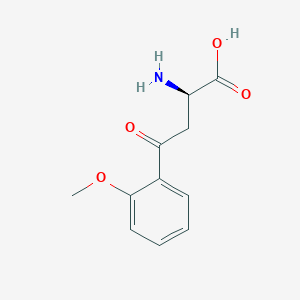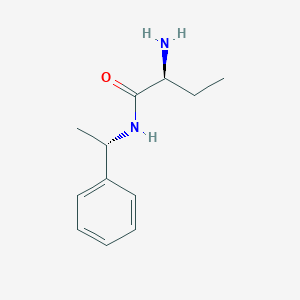![molecular formula C11H11FN2O B13647110 4-Fluorospiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B13647110.png)
4-Fluorospiro[indoline-3,3'-pyrrolidin]-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluorospiro[indoline-3,3’-pyrrolidin]-2-one is a spirocyclic compound characterized by a unique structure where an indoline and a pyrrolidine ring are fused together.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluorospiro[indoline-3,3’-pyrrolidin]-2-one typically involves cycloaddition reactions. One common method is the (3 + 2) cycloaddition promoted by Lewis bases or Brønsted bases. For instance, using a Lewis base such as PCy3 can yield the desired product with high diastereoselectivity . Alternatively, a Brønsted base like K2CO3 can also be employed to achieve good yields .
Industrial Production Methods
While specific industrial production methods for 4-Fluorospiro[indoline-3,3’-pyrrolidin]-2-one are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for maximum yield and purity, using cost-effective reagents, and ensuring the scalability of the synthetic route.
Chemical Reactions Analysis
Types of Reactions
4-Fluorospiro[indoline-3,3’-pyrrolidin]-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially modifying its reactivity.
Substitution: Common in organic synthesis, substitution reactions can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide (NaN3) can be employed.
Major Products
The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an aldehyde, while substitution could introduce a new functional group such as an amine or a halide .
Scientific Research Applications
4-Fluorospiro[indoline-3,3’-pyrrolidin]-2-one has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: Its unique structure allows it to interact with biological molecules, making it useful in drug discovery and development.
Industry: It can be used in the synthesis of materials with unique properties, such as polymers or catalysts
Mechanism of Action
The mechanism of action of 4-Fluorospiro[indoline-3,3’-pyrrolidin]-2-one involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into binding sites on enzymes or receptors, potentially inhibiting or activating their function. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
Spiro[indoline-3,2’-pyrrolidin]-2-one: Similar in structure but with different substitution patterns.
Spiro[indoline-3,4’-pyrrolo[3,4-b]pyridine]: Another spirocyclic compound with a different ring fusion.
Spiro[indoline-3,3’-piperidine]: Contains a piperidine ring instead of a pyrrolidine ring
Uniqueness
4-Fluorospiro[indoline-3,3’-pyrrolidin]-2-one is unique due to the presence of the fluorine atom, which can significantly alter its chemical properties and biological activity. This makes it a valuable compound for developing new materials and pharmaceuticals with specific desired properties .
Properties
Molecular Formula |
C11H11FN2O |
|---|---|
Molecular Weight |
206.22 g/mol |
IUPAC Name |
4-fluorospiro[1H-indole-3,3'-pyrrolidine]-2-one |
InChI |
InChI=1S/C11H11FN2O/c12-7-2-1-3-8-9(7)11(10(15)14-8)4-5-13-6-11/h1-3,13H,4-6H2,(H,14,15) |
InChI Key |
FGCOWAVCZCUABN-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC12C3=C(C=CC=C3F)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-Bromo-2-methylbenzo[d]thiazol-6-amine](/img/structure/B13647045.png)


![5-[2-[1-(5,6-dihydroxy-5,6-dimethylhept-3-en-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B13647057.png)


![(1R,1aS,6aS)-4-Bromo-1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-amine](/img/structure/B13647090.png)


